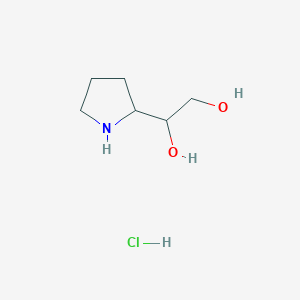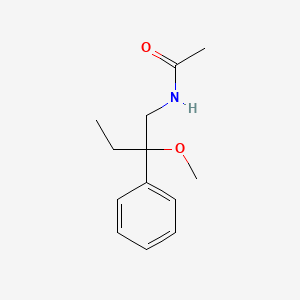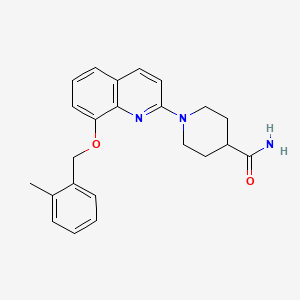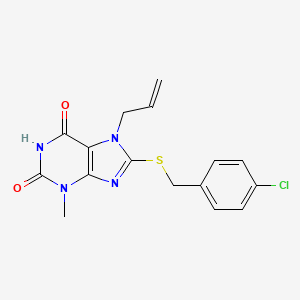![molecular formula C13H20N2O5S B2932146 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328174-01-1](/img/structure/B2932146.png)
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[55]undecane is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to a spirocyclization reaction to form the final spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the oxazole ring and sulfonyl group contributes to its pharmacological activity .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
作用机制
The mechanism of action of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
相似化合物的比较
Similar Compounds
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound shares the oxazole and sulfonyl groups but differs in its overall structure and biological activity.
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-phenylpiperazine: Similar in having the oxazole and sulfonyl groups, but with a different core structure.
Uniqueness
The uniqueness of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10-12(11(2)20-14-10)21(16,17)15-6-4-13(5-7-15)18-8-3-9-19-13/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXURRQGOLBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932066.png)
![methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)

![2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2932072.png)

![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2932086.png)
